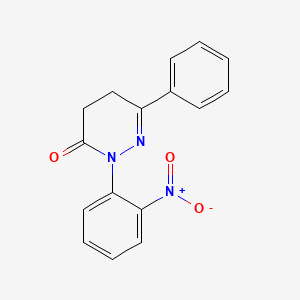![molecular formula C22H16ClNO3 B14318325 Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride CAS No. 109948-27-8](/img/structure/B14318325.png)
Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride is a complex organic compound characterized by its unique structure, which includes both oxo and amino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride typically involves the reaction of 2-oxo-1,2-diphenylethylamine with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of the Intermediate: 2-oxo-1,2-diphenylethylamine is reacted with phenylacetyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Chlorination: The intermediate is then treated with thionyl chloride to introduce the acetyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the acetyl chloride group under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides, esters, or thioesters.
Wissenschaftliche Forschungsanwendungen
Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes with their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxo-1,2-diphenylethylamine: A precursor in the synthesis of Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride.
Phenylacetyl chloride: Another precursor used in the synthesis.
2-oxo-1,2-diphenylethyl formate: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of oxo and amino functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
109948-27-8 |
|---|---|
Molekularformel |
C22H16ClNO3 |
Molekulargewicht |
377.8 g/mol |
IUPAC-Name |
2-oxo-2-(N-(2-oxo-1,2-diphenylethyl)anilino)acetyl chloride |
InChI |
InChI=1S/C22H16ClNO3/c23-21(26)22(27)24(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)20(25)17-12-6-2-7-13-17/h1-15,19H |
InChI-Schlüssel |
NCCICXDVHPOUMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{[3-Chloro-2-(methoxymethoxy)propyl]sulfanyl}benzene](/img/structure/B14318276.png)

methanone](/img/structure/B14318293.png)





![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
